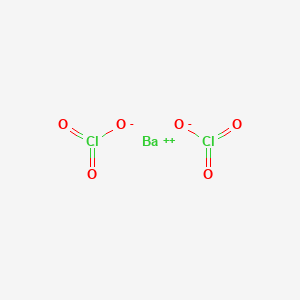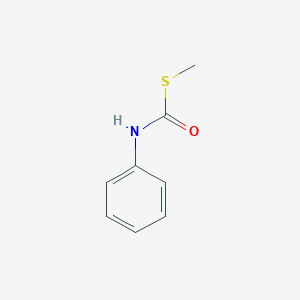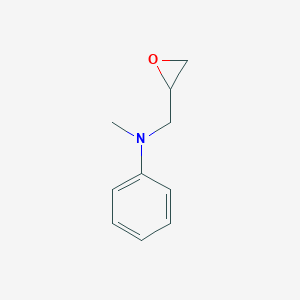
Barium chlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium chlorate: is a chemical compound with the formula Ba(ClO₃)₂. It is the barium salt of chloric acid and appears as a white crystalline solid. Like all soluble barium compounds, it is both irritant and toxic. This compound is primarily used in pyrotechnics to produce a green color and in the production of chloric acid .
Mechanism of Action
Target of Action
Barium chlorate, with the chemical formula Ba(ClO3)2, is the barium salt of chloric acid . It is a white crystalline solid and, like all soluble barium compounds, is irritant and toxic .
Mode of Action
This compound is an oxidizing agent . When it interacts with other substances, it can cause oxidation reactions. For instance, when exposed to heat, this compound decomposes to barium chloride and oxygen :
Ba(ClO3)2→BaCl2+3O2Ba(ClO3)2 → BaCl2 + 3O2 Ba(ClO3)2→BaCl2+3O2
This reaction demonstrates its ability to act as an oxidizing agent, releasing oxygen in the process.
Biochemical Pathways
It is known that barium ions can interfere with potassium channels, affecting various physiological processes .
Pharmacokinetics
It is known that barium compounds can be absorbed into the body through ingestion and inhalation . Once inside the body, barium is distributed to various tissues, with the highest concentrations typically found in the bones and teeth .
Result of Action
The primary result of this compound’s action is its potential toxicity. Like all soluble barium compounds, this compound is toxic and can cause irritation . In pyrotechnics, it is used to produce a green color . This is due to the energy released during the oxidation reaction, which produces light in the green spectrum.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water can affect its bioavailability and therefore its toxicity . Moreover, this compound is very harmful to aquatic organisms if it is leached into bodies of water .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Double Replacement Reaction: Barium chlorate can be synthesized through a double replacement reaction between solutions of barium chloride and sodium chlorate: [ \text{BaCl}_2 + 2 \text{NaClO}_3 \rightarrow \text{Ba(ClO}_3)_2 + 2 \text{NaCl} ] On concentrating and chilling the resulting mixture, this compound precipitates .
-
Electrolysis: Sodium-free this compound can be produced directly through electrolysis: [ \text{BaCl}_2 + 6 \text{H}_2\text{O} \rightarrow \text{Ba(ClO}_3)_2 + 6 \text{H}_2 ]
-
Reaction with Ammonium Chlorate: this compound can also be produced by the reaction of barium carbonate with boiling ammonium chlorate solution: [ 2 \text{NH}_4\text{ClO}_3 + \text{BaCO}_3 + Q \rightarrow \text{Ba(ClO}_3)_2 + 2 \text{NH}_3 + \text{H}_2\text{O} + \text{CO}_2 ] The reaction initially produces this compound and ammonium carbonate; boiling the solution decomposes the ammonium carbonate and drives off the resulting ammonia and carbon dioxide, leaving only this compound in solution .
Chemical Reactions Analysis
Types of Reactions:
-
Decomposition: When exposed to heat, barium chlorate decomposes to barium chloride and oxygen: [ \text{Ba(ClO}_3)_2 \rightarrow \text{BaCl}_2 + 3 \text{O}_2 ]
-
Reaction with Sulfuric Acid: this compound reacts with dilute sulfuric acid to produce chloric acid and insoluble barium sulfate precipitate: [ \text{Ba(ClO}_3)_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HClO}_3 + \text{BaSO}_4 ]
Common Reagents and Conditions:
Heat: Used in the decomposition reaction.
Sulfuric Acid: Used to produce chloric acid.
Major Products:
- Barium Chloride (BaCl₂)
- Oxygen (O₂)
- Chloric Acid (HClO₃)
- Barium Sulfate (BaSO₄)
Scientific Research Applications
Comparison with Similar Compounds
- Barium Nitrate (Ba(NO₃)₂): Also used in pyrotechnics to produce a green color.
- Sodium Chlorate (NaClO₃): Another chlorate compound used as an oxidizing agent.
Uniqueness:
Properties
CAS No. |
10294-38-9 |
|---|---|
Molecular Formula |
BaClH3O4 |
Molecular Weight |
239.80 g/mol |
IUPAC Name |
barium(2+);dichlorate |
InChI |
InChI=1S/Ba.ClHO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
MGTQPPQWGMSTRB-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] |
Canonical SMILES |
O.OCl(=O)=O.[Ba] |
Color/Form |
White crystals |
density |
3.18 at 68 °F (USCG, 1999) 3.179 /Monohydrate/ 3.2 g/cm³ |
melting_point |
777 °F (USCG, 1999) 414 °C |
| 13477-00-4 | |
physical_description |
Barium chlorate appears as a white crystalline solid. Forms very flammable mixtures with combustible materials. Mixtures may be ignited by friction and may be explosive if the combustible material is finely divided. Contact with concentrated sulfuric acid solutions may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salt. May explode under prolonged exposure to heat or fire. Used in explosives and pyrotechnics, in dyeing textiles, and to make other chlorates. COLOURLESS CRYSTALLINE POWDER. |
Pictograms |
Oxidizer; Irritant; Environmental Hazard |
solubility |
Slightly soluble in ethanol, acetone 37.9 g/ 100 g water at 25 °C Solubility in water, g/100ml: 27.4 (good) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















